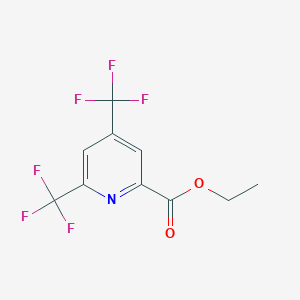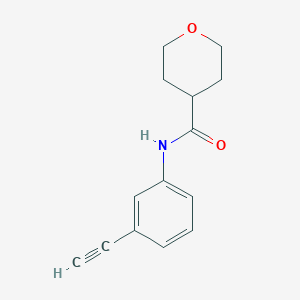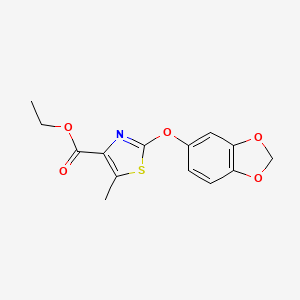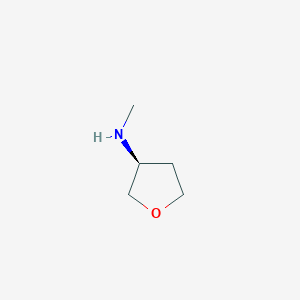![molecular formula C12H24ClNO B1395001 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride CAS No. 1220036-63-4](/img/structure/B1395001.png)
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride
Overview
Description
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H24ClNO and a molecular weight of 233.78 g/mol.
Preparation Methods
The synthesis of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-penten-1-ol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives with different functional groups.
Scientific Research Applications
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride has been explored for its applications in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride can be compared with other similar compounds, such as:
4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride: This compound has a similar structure but differs in the position of the substituent on the piperidine ring.
2-[2-(4-Butenyloxy)ethyl]piperidine hydrochloride: This compound has a similar structure but with a different alkyl chain length.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-pent-4-enoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-3-6-10-14-11-8-12-7-4-5-9-13-12;/h2,12-13H,1,3-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWSQKXCTOYHIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-amino-1,3,4-thiadiazol-2-yl)-2-methylpropyl]benzamide](/img/structure/B1394921.png)
![3-[(4-methylpiperidin-1-yl)sulfonyl]pyridin-2(1H)-one](/img/structure/B1394922.png)



![(S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B1394929.png)




![N-Methyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394935.png)
![N-Methyl-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1394936.png)


